molecular formula C23H29FO7 B1603876 Triamcinolone 21-acetate CAS No. 3859-65-2

Triamcinolone 21-acetate

Cat. No.: B1603876
CAS No.: 3859-65-2
M. Wt: 436.5 g/mol
InChI Key: IQFJTDLERMTRLJ-QZUYBKCWSA-N
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Description

Triamcinolone 21-acetate is a useful research compound. Its molecular formula is C23H29FO7 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intra-Articular Therapy in Arthritis

Triamcinolone acetonide-21-palmitate, a derivative of triamcinolone acetonide, shows promising results in the treatment of experimentally induced arthritis in rabbit knee joints. Incorporated into liposomes, it suppresses arthritis more effectively than triamcinolone acetonide in solution. Its retention in the articular cavity, along with the liposomal lipids, correlates with its anti-inflammatory effect (Lopez-Garcia et al., 1993).

Ocular Therapeutics

Triamcinolone acetonide has been used effectively for over 50 years in ocular therapeutics. Its use has significantly increased for periocular and intraocular treatments of retinal vasculature diseases and uveitis. This comprehensive review discusses its pharmacokinetics and summarizes its uses in various diseases (Jermak et al., 2007).

Treating Macular Edema

Triamcinolone acetonide is clinically used for treating macular edema. It inhibits osmotic swelling of retinal glial cells, contributing to its edema-resolving effect. This inhibition is mediated by the stimulation of endogenous adenosine signaling, leading to the activation of pathways for ion extrusion (Uckermann et al., 2005).

Transdermal Delivery System

A phonophoretic drug delivery system was designed to enhance the permeability of triamcinolone acetonide. A hydrophilic carbopol gel containing the drug showed the highest permeation under ultrasound treatment conditions of low frequency and high intensity (Yang et al., 2006).

Corticoid Activities

Triamcinolone (9α-fluoro-l1β,16α,17α,21-tetrahydroxy-l,4-pregnadiene-3, 20-dione) was studied for its adrenocortical activities in rats. It was found to be more potent than prednisolone and hydrocortisone in liver glycogen deposition tests, showing significant diuretic and natriuretic properties (Perrine et al., 1959).

Topical Use in Stomatitis

Triamcinolone acetonide, used topically, has been effective in the treatment of recurrent aphthous stomatitis, suggesting its suitability for managing severe episodes of this condition (Browne et al., 1968).

Metabolism in Animals

The metabolic fate of triamcinolone acetonide-14C-21-phosphate was studied in dogs, monkeys, and rats. It was completely absorbed and hydrolyzed to triamcinolone acetonide, with major excretion occurring via bile. This study provides insights into the pharmacokinetics of triamcinolone acetonide in different species (Kripalani et al., 1975).

Intravitreal Use

Intravitreal injections of triamcinolone acetonide have shown promise as a treatment method for various ocular disorders, such as diabetic macular edema and retinal vein occlusions. While effective, it does require further study for long-term efficacy and safety assessment (Martidis et al., 2002).

Mechanism of Action

Target of Action

Triamcinolone 21-acetate, a synthetic glucocorticoid, primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation and immune responses .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid , which decreases the expression of cyclooxygenase and lipoxygenase , inhibiting the synthesis of prostaglandins and leukotrienes . These changes result in a reduction of inflammation and immune system activity .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inhibiting phospholipase A2, the release of arachidonic acid is prevented . This sequential inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation . The drug also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long duration of action and its presence in plasma over an extended period of time .

Result of Action

The action of this compound results in decreased inflammation and immune system activity . This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses adrenal function at high doses . These molecular and cellular effects contribute to its efficacy in treating various inflammatory conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the drug’s impact on human bone marrow-derived MSC viability, functionality, and multi-lineage differentiation can be affected by the local environment . Furthermore, the drug’s efficacy may be influenced by factors such as the patient’s overall health status, the severity of the condition being treated, and the specific route of administration .

Biochemical Analysis

Biochemical Properties

Triamcinolone 21-acetate is a glucocorticoid that interacts with various enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammation at virtually all levels . It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to corticosteroid-binding globulin or serum albumin, altering the transcription of genes, leading to a wide variety of anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a distribution half-life of 0.50 hours and an elimination half-life of 6.1 hours . Its transfer half-life from joint to plasma is 5.2 hours, and its elimination half-life is 23.8 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It is commonly used at a dose of 6mg per joint to 18mg per joint . It has been found to improve lameness and have some chondroprotective effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver and converts to several structures during its metabolism to excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is mostly bound to corticosteroid-binding globulin or serum albumin .

Subcellular Localization

It is known that the subcellular location of proteins can be crucial for determining their role in various processes .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFJTDLERMTRLJ-QZUYBKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3859-65-2
Record name Triamcinolone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIAMCINOLONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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